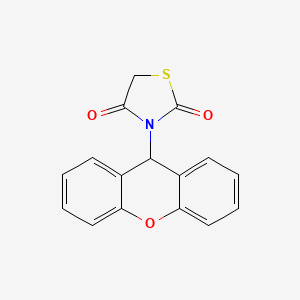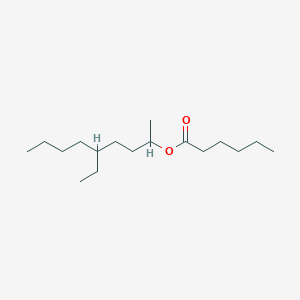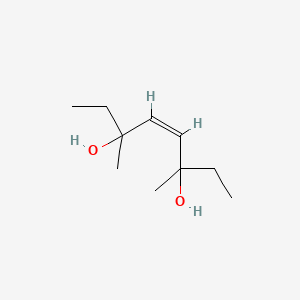
4-Octene-3, 3,6-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Octene-3, 3,6-dimethyl-: is an organic compound with the molecular formula C10H20 . It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is part of a larger family of hydrocarbons and is notable for its specific structural configuration, which includes two methyl groups attached to the third and sixth carbon atoms of the octene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Octene-3, 3,6-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with simpler hydrocarbons such as butenes and methyl-substituted alkenes.
Catalytic Alkylation: The process involves the alkylation of butenes with methyl-substituted alkenes in the presence of a catalyst such as aluminum chloride (AlCl3).
Hydrogenation and Dehydrogenation: The intermediate products are subjected to hydrogenation to saturate any remaining double bonds, followed by controlled dehydrogenation to introduce the desired double bond at the specific position.
Industrial Production Methods
In an industrial setting, the production of 4-Octene-3, 3,6-dimethyl- is carried out in large reactors under controlled temperature and pressure conditions. The use of continuous flow reactors and advanced catalytic systems ensures high yield and purity of the final product. The process is optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
4-Octene-3, 3,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or ozone (O3), leading to the formation of carboxylic acids or ketones.
Reduction: Hydrogenation of the double bond using catalysts like palladium on carbon (Pd/C) converts the alkene to the corresponding alkane.
Substitution: Halogenation reactions, such as the addition of bromine (Br2), result in the formation of dibromo derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Bromine (Br2) in an inert solvent like carbon tetrachloride (CCl4).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: 4-Octane-3, 3,6-dimethyl-.
Substitution: Dibromo derivatives.
Scientific Research Applications
4-Octene-3, 3,6-dimethyl- has several applications in scientific research:
Chemistry: It is used as a model compound in studies of alkene reactivity and catalytic processes.
Biology: Its derivatives are investigated for potential biological activity and interactions with enzymes.
Medicine: Research into its derivatives explores potential pharmaceutical applications.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 4-Octene-3, 3,6-dimethyl- in chemical reactions involves the interaction of the double bond with various reagents. The double bond acts as a nucleophile, reacting with electrophilic species such as halogens or oxidizing agents. The specific positioning of the methyl groups influences the reactivity and selectivity of the compound in these reactions.
Comparison with Similar Compounds
Similar Compounds
4-Octene-3, 3-dimethyl-: Lacks the additional methyl group at the sixth carbon.
4-Octene-3, 6-dimethyl-: Lacks the additional methyl group at the third carbon.
3,6-Dimethyl-4-octyne: Contains a triple bond instead of a double bond.
Uniqueness
4-Octene-3, 3,6-dimethyl- is unique due to the specific positioning of its methyl groups, which affects its chemical reactivity and physical properties. This structural configuration makes it a valuable compound for studying the effects of steric hindrance and electronic factors in organic reactions.
Properties
CAS No. |
6285-26-3 |
|---|---|
Molecular Formula |
C10H20O2 |
Molecular Weight |
172.26 g/mol |
IUPAC Name |
(Z)-3,6-dimethyloct-4-ene-3,6-diol |
InChI |
InChI=1S/C10H20O2/c1-5-9(3,11)7-8-10(4,12)6-2/h7-8,11-12H,5-6H2,1-4H3/b8-7- |
InChI Key |
UKCMMWZNXXCOKC-FPLPWBNLSA-N |
Isomeric SMILES |
CCC(C)(/C=C\C(C)(CC)O)O |
Canonical SMILES |
CCC(C)(C=CC(C)(CC)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


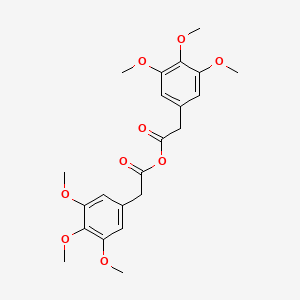

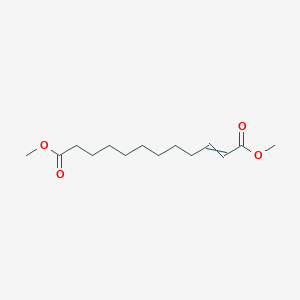
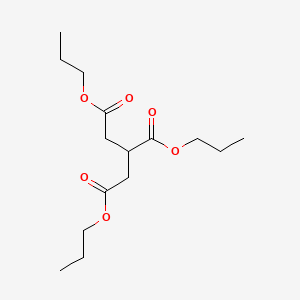
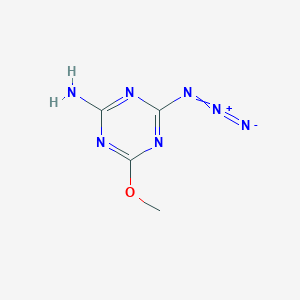
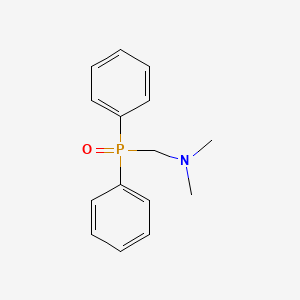
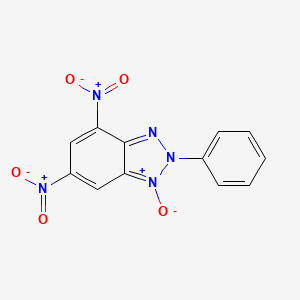


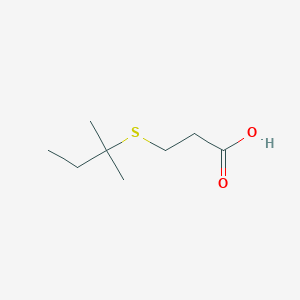
![2-[[1-[2-(2-Hydroxyethoxy)phenyl]-2-phenylethyl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14732038.png)
